

An In-Depth Technical Guide to the Molecular Geometry of Diethylcarbamoyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethylcarbamoyl chloride

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Abstract

This technical guide provides a detailed overview of the molecular geometry and bond angles of **diethylcarbamoyl chloride**. In the absence of comprehensive, publicly available experimental data from techniques such as X-ray crystallography or gas-phase electron diffraction, this report leverages computationally derived structural data from the PubChem database.^[1] This guide presents the predicted three-dimensional structure, including key bond lengths and angles, to offer valuable insights for researchers in chemistry and drug development. The provided data and visualizations serve as a foundational resource for understanding the steric and electronic properties of this important chemical intermediate.

Introduction

Diethylcarbamoyl chloride ($(C_2H_5)_2NCOCl$) is a reactive organic compound widely utilized in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Its utility as a reagent is intrinsically linked to its three-dimensional structure, which dictates its reactivity and interaction with other molecules. A thorough understanding of its molecular geometry, including precise bond lengths and angles, is therefore crucial for optimizing reaction conditions, designing novel synthetic pathways, and conducting molecular modeling studies.

This guide aims to provide a comprehensive description of the molecular geometry of **diethylcarbamoyl chloride** based on the best available computational data.

Predicted Molecular Structure

The molecular structure of **diethylcarbamoyl chloride** is characterized by a central carbonyl group bonded to a chlorine atom and a nitrogen atom. The nitrogen atom is, in turn, bonded to two ethyl groups. The overall geometry around the carbonyl carbon is trigonal planar, as expected from VSEPR theory. The nitrogen atom exhibits a trigonal pyramidal geometry, though it is expected to be somewhat flattened due to resonance effects involving the lone pair on the nitrogen and the carbonyl group.

Methodology for Structure Prediction

The geometric parameters presented in this guide are derived from the computed 3D conformer of **diethylcarbamoyl chloride** available in the PubChem public chemical database. [1] This structure is predicted using computational chemistry methods, which provide a theoretical, energy-minimized conformation of the molecule in the gas phase. While these methods are generally reliable for small organic molecules, it is important to note that the actual bond lengths and angles in the solid or liquid phase may vary slightly due to intermolecular interactions.

Quantitative Geometric Data

The following tables summarize the predicted bond lengths and bond angles for **diethylcarbamoyl chloride** as obtained from the PubChem computed structure.[1]

Table 1: Predicted Bond Lengths in **Diethylcarbamoyl Chloride**

Bond	Predicted Length (Å)
C=O	1.19
C-Cl	1.79
C-N	1.38
N-C ₂ H ₅	1.47 (average)
C-C (ethyl)	1.53 (average)
C-H (ethyl)	1.09 (average)

Table 2: Predicted Bond Angles in **Diethylcarbamoyl Chloride**

Angle	Predicted Angle (°)
O=C-Cl	124.5
O=C-N	125.8
Cl-C-N	109.7
C-N-C (ethyl)	117.2
C-N-C (carbonyl)	121.4 (average)
N-C-C (ethyl)	111.5 (average)
H-C-H (ethyl)	109.5 (average)
H-C-C (ethyl)	109.5 (average)

Molecular Visualization

To provide a clear visual representation of the molecular geometry, the following diagram illustrates the predicted structure of **diethylcarbamoyl chloride** with key atoms labeled.

Figure 1: Predicted 3D structure of **diethylcarbamoyl chloride**.

Discussion

The predicted geometry of **diethylcarbamoyl chloride** reveals several key features. The C-N bond length of 1.38 Å is shorter than a typical C-N single bond (around 1.47 Å), suggesting a degree of double bond character. This is consistent with resonance delocalization of the nitrogen lone pair into the carbonyl π -system. This resonance also contributes to the planarity of the O=C-N moiety and influences the rotational barrier around the C-N bond.

The Cl-C-N bond angle of 109.7° is a slight deviation from the ideal 120° for a trigonal planar center. This compression can be attributed to the steric bulk of the two ethyl groups on the nitrogen atom and the chlorine atom. The C-N-C bond angle between the two ethyl groups is 117.2°, which is wider than the typical tetrahedral angle, likely due to steric repulsion between the ethyl groups.

Conclusion

This technical guide has provided a detailed summary of the predicted molecular geometry of **diethylcarbamoyl chloride** based on computational data from the PubChem database. The provided bond lengths and angles offer valuable insights into the steric and electronic properties of the molecule. While this computationally derived data is a useful resource, it is important to emphasize the need for experimental determination of the structure through techniques like X-ray crystallography or gas-phase electron diffraction to validate and refine these predictions. Such experimental data would provide a more definitive understanding of the molecular geometry and serve as a benchmark for future computational studies.

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References

- 1. Diethylcarbamoyl chloride | C₅H₁₀ClNO | CID 6916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Geometry of Diethylcarbamoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052387#diethylcarbamoyl-chloride-molecular-geometry-and-bond-angles]

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